Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate

Medicinal Chemistry Lead Optimization Cross-Coupling Chemistry

Researchers requiring stable, bifunctional pyrrole scaffolds for fragment-based covalent inhibitor design face two critical liabilities with common analogs: N-H pyrrole protons poison metal-catalyzed cross-couplings, and sulfonyl chlorides hydrolyze rapidly in aqueous assay conditions. This compound resolves both. • N-Methyl substitution eliminates the acidic N-H, enabling robust Pd-catalyzed couplings without protection/deprotection sequences. • The -SO₂F warhead remains intact under prolonged aqueous incubation-unlike sulfonyl chlorides-ensuring reliable SuFEx click bioconjugation and fragment screening at high concentrations. • Orthogonal ethyl ester at C2 permits simultaneous or sequential elaboration to carboxylic acids/amides without interference, accelerating P-CAB lead optimization and branched probe synthesis.

Molecular Formula C8H10FNO4S
Molecular Weight 235.23 g/mol
Cat. No. B13267586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate
Molecular FormulaC8H10FNO4S
Molecular Weight235.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CN1C)S(=O)(=O)F
InChIInChI=1S/C8H10FNO4S/c1-3-14-8(11)7-4-6(5-10(7)2)15(9,12)13/h4-5H,3H2,1-2H3
InChIKeyCZDPONPBBXTNHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate: A Bifunctional Pyrrole Building Block for Covalent Probe and Drug Discovery


Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS 1955492-41-7) is a synthetic, disubstituted pyrrole derivative featuring an electrophilic fluorosulfonyl (-SO₂F) group at the 4-position and an ethyl ester at the 2-position [1]. With a molecular weight of 235.23 g/mol, a computed XLogP3 of 1, and a topological polar surface area (TPSA) of 73.8 Ų [1], it occupies physicochemical space characteristic of fragment-like screening libraries. The compound is commercially supplied at a minimum purity of 95% for research and development use . Its primary value proposition lies in the dual functionality of the pyrrole scaffold: the -SO₂F moiety enables Sulfur-Fluoride Exchange (SuFEx) click chemistry for covalent bioconjugation or irreversible enzyme inhibition, while the ethyl ester serves as a protected carboxylic acid handle for further synthetic elaboration [2].

Why General Pyrrole Sulfonyl Chlorides or Unsubstituted Fluorosulfonyl Pyrroles Cannot Replace Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate


Simple substitution of this compound with closer analogs—such as the N-H variant (methyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate, CAS 1934496-66-8) or the sulfonyl chloride counterparts—is not chemically equivalent. The N-methyl substitution on the target compound is structurally critical; it eliminates the acidic pyrrole N-H proton that can interfere with metal-catalyzed cross-coupling reactions and fundamentally alters the scaffold's lipophilicity profile. For instance, N-methylation of a similar system has been shown to increase the calculated LogP from 0.74 to 1.82 . Furthermore, sulfonyl fluorides exhibit distinct reactivity and stability profiles compared to sulfonyl chlorides. While sulfonyl chlorides are kinetically more reactive in nucleophilic substitutions, they are prone to rapid hydrolysis in aqueous or protic environments, leading to decomposition. In contrast, aryl sulfonyl fluorides demonstrate significantly greater aqueous stability and superior functional group tolerance, as evidenced by their successful application in parallel amination where the corresponding chlorides failed entirely [1]. This inherent stability-reactivity balance makes the fluorosulfonyl group a privileged warhead for biological contexts.

Quantitative Differentiation of Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate Against Structural Analogs


N-Methyl Substitution: Lipophilicity and Reactivity Advantage Over N-H Pyrrole Analogs

The presence of the N-methyl group on the pyrrole core is a critical structural feature that directly impacts both physicochemical properties and synthetic compatibility compared to the N-H analog. Calculated LogP data for the methyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate (N-H) and its N-methylated derivative show an increase in lipophilicity from LogP = 0.74 to LogP = 1.82, representing a delta of +1.08 log units . This shift can improve passive membrane permeability for intracellular targets. Additionally, in palladium-catalyzed cross-coupling applications, the acidic N-H proton is known to hinder Suzuki-Miyaura coupling efficiency on pyrrole scaffolds. N-methylation eliminates this proton, enabling higher yields in downstream derivatization steps .

Medicinal Chemistry Lead Optimization Cross-Coupling Chemistry

Fluorosulfonyl vs. Chlorosulfonyl Warhead: Aqueous Stability and Reaction Fidelity in Parallel Synthesis

The fluorosulfonyl (-SO₂F) group is proven to be functionally superior to the more common chlorosulfonyl (-SO₂Cl) group in contexts requiring aqueous stability and chemoselectivity. In a direct head-to-head parallel synthesis study, aliphatic sulfonyl fluorides were successfully reacted with functionalized amines to produce sulfonamides, whereas the corresponding sulfonyl chlorides failed under identical conditions due to competing hydrolysis [1]. This is consistent with electrochemical measurements showing that aryl sulfonyl fluorides have half-wave potentials over 1000 mV more negative than their chloride counterparts, indicating much higher kinetic stability and resistance to non-specific reduction [2]. This class-level inference supports the selection of the -SO₂F moiety on this pyrrole scaffold as a more robust handle for biological probe development and SuFEx click chemistry.

Chemical Biology Covalent Inhibitor Design Parallel Synthesis

Ethyl Ester Protecting Group: Orthogonal Deprotection Compared to Methyl Ester Analogs

The ethyl ester at the 2-position offers a strategic advantage in multi-step synthesis over the more common methyl ester analog (methyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate). Ethyl esters are known to exhibit slightly slower alkaline hydrolysis kinetics compared to methyl esters, providing greater stability under basic reaction conditions and allowing for selective orthogonality in the presence of other methyl ester functionalities [1]. This allows chemists to differentiate the C2 carboxylate during a synthetic sequence without affecting other protecting groups. The molecular weight difference (MW 235.23 for ethyl vs. MW 221.20 for methyl analog) also alters the physical properties for purification and crystallization.

Organic Synthesis Protecting Group Strategy Carboxylic Acid Synthesis

High-Value Application Scenarios for Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate Based on Differential Evidence


Covalent Fragment-Based Drug Discovery (FBDD) Targeting Non-Catalytic Cysteines or Serines

The bifunctional architecture of this compound is ideally suited for fragment-based covalent inhibitor design. The N-methyl pyrrole core provides a rigid, low-molecular-weight aromatic scaffold for binding site recognition, while the -SO₂F group serves as a mildly electrophilic warhead for SuFEx-mediated covalent engagement with protein nucleophiles. The enhanced aqueous stability of sulfonyl fluorides over sulfonyl chlorides [1] ensures prolonged incubation without hydrolysis in biochemical assays, a critical requirement for reliable fragment screening at high concentrations.

Synthesis of Protected Pyrrole-Based P-CAB Drug Intermediates

Pyrrole sulfonyl derivatives are a core pharmacophore for potassium-competitive acid blockers (P-CABs), a new generation of gastric acid suppressants [1]. This compound serves as an advanced intermediate for such programs. The N-methyl group is already installed, overcoming a key synthetic hurdle, and the ethyl ester allows for subsequent conversion to the carboxylic acid for further amidation, a common step in P-CAB lead optimization. It represents a more advanced starting point than unsubstituted pyrrole sulfonyl fluorides.

SuFEx-Based Bioconjugation and Chemical Probe Assembly

In chemical biology, the compound's -SO₂F handle enables rapid, high-yielding SuFEx chemistry to link the pyrrole scaffold to target ligands, affinity tags, or fluorophores [1]. The orthogonality of the ethyl ester allows for simultaneous or sequential functionalization of the C2 position. This dual functionalization capacity without mutual interference is a key differentiator over simple, mono-functionalized building blocks, providing access to complex, branched probe architectures.

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